molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No. B016290
CAS RN: 480-94-4
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indole-3-thiol derivatives can be achieved through various methods. One common approach involves the base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation, providing a straightforward route to functionalized 3-(1-thio)ethyl-1H-indoles (Gao et al., 2009). Additionally, a green synthetic protocol utilizing water as the solvent under neutral conditions has been developed for the synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols, highlighting the environmental friendliness of this method (Ramesh et al., 2011).

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-thiol derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was elucidated through X-ray crystallography, FTIR, FT-Raman, and NMR analyses (Bhat et al., 2017). These studies provide valuable insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

1H-Indole-3-thiol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo highly enantioselective thiolation reactions, offering a pathway to 3-alkyl-indole or indoline derivatives with functional thiol groups (Chen et al., 2016). Additionally, transition metal-free direct C-H bond thiolation of indoles has been developed, further demonstrating the compound's chemical flexibility (Zou et al., 2012).

Scientific Research Applications

  • Pharmaceutical Applications : S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols have shown promise in pharmaceutical applications, potentially useful in nutraceuticals and other medicinal products (Rubab et al., 2016).

  • Drug Discovery and Functional Materials : An iodine-catalyzed oxidative 3-sulfenylation method using 1H-Indole-3-thiol offers applications in drug discovery and the development of functional materials (He et al., 2016).

  • Synthesis of Biologically Active Compounds : Advances in the chemistry of 1H-Indole-3-thiol have led to the development of synthetic procedures for preparing biologically active compounds (El-Sawy et al., 2017).

  • Oligomerization with Thiols : Indole derivatives, including 1H-Indole-3-thiol, can be oligomerized, yielding various compounds through regioselective reactions (Mutulis et al., 2008).

  • Synthesis of 3-Sulfenylindoles : Catalyst-free thiolation of indoles with sulfonyl hydrazides in water under mild conditions efficiently synthesizes 3-sulfenylindoles, producing good to excellent yields (Yang et al., 2016).

  • Anti-Proliferative and Anti-Microbial Activity : Indole-3-carbinol and 1,3,4-oxadiazole hybrids, which can be synthesized using 1H-Indole-3-thiol, have shown significant anti-proliferative activity against cancer cells and promising anti-microbial properties (Gokhale et al., 2015).

  • Visualization of Thiol Flux : A study using a thiol-chromene "click" reaction with 1H-Indole-3-thiol effectively visualizes thiol flux in living cells and mice, providing insights into thiol-related diseases (Yang et al., 2019).

  • Antitumor Activity : New indole derivatives, potentially involving 1H-Indole-3-thiol, show in vitro antitumor activity, supporting the need for future mechanistic studies (Li Petri et al., 2019).

Future Directions

While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .

properties

IUPAC Name

1H-indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197392
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-thiol

CAS RN

480-94-4
Record name 1H-Indole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Csomós, L Fodor, G Bernáth, A Csámpai, P Sohár - Tetrahedron, 2008 - Elsevier
… A mixture of 1H-indole-3-thiol 5 (2.0 g, 13.4 mmol), the corresponding substituted benzoylaminomethyltriethylammonium chloride (10a–c) (14.7 mmol) and triethylamine (0.8 mL, 5.7 …
P Csomós, L Fodor, G Bernáth, A Csámpai, P Sohár - Tetrahedron, 2009 - Elsevier
… A mixture of 1H-indole-3-thiol 5 (3 g, 20.1 mmol), the corresponding substituted benzoylaminomethyltriethylammonium chloride (6d,e) (22.1 mmol) and Et 3 N (1.2 mL, 8.6 mmol) in …
V Yele, SKSS Pindiprolu, S Sana… - Anti-Cancer Agents …, 2021 - ingentaconnect.com
… To the solution of 1H-Indole-3-thiol (0.5g, 3.35mmol) in 2ml water was charged into the round-bottomed flask to which TEA (0.676g, 6.7mmol), propargyl bromide (0.398g, 3.35mmol) …
S Sana, VG Reddy, S Bhandari, TS Reddy… - European Journal of …, 2020 - Elsevier
… The key intermediate 1H-indole-3-thiol was synthesized by electrophilic attack of thiourea at C3-position of indole via alkaline treatment of thiourea intermediate. Next, a variety of 6-…
NG Hendricks, NM Lareau, SM Stow… - Journal of the …, 2014 - ACS Publications
… Disulfide modifications of indole-3-methanethiol and 1H-indole-3-thiol (purchased from Sigma) were performed in the same fashion as peptide modifications. …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
Y Lacroix - 2015 - scholar.archive.org
Several previous studies have shown that the current low success of new drug molecules reaching the market can be attributed to safety-related drug attrition. Additionally, the link …
Number of citations: 2 scholar.archive.org
NG Hendricks - 2016 - search.proquest.com
… Disulfide modifications of Indole-3-methanethiol and 1H-indole-3-thiol (purchased from Sigma) were performed in the same fashion as peptide modifications. …
FU Rutaganira - 2016 - search.proquest.com
As key modulators of cellular processes, kinases are promising disease targets and inhibition of kinases with small molecules has now become an effective means of treating severe …

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